N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide
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Description
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide”, has been studied using techniques like FTIR, NMR, MS, and X-ray diffraction . The structure of “N-[2-(4-Fluoro-phenyl)-1-(2-morpholin-4-yl-ethylcarbamoyl)-vinyl]-benzamide” could potentially be analyzed using similar methods.Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- Zhao et al. (2012) discussed an efficient functionalization of ortho-C(sp(2))-H bonds of picolinamide-protected benzylamine substrates with a range of vinyl iodides and acetylenic bromide, highlighting a practical strategy to access highly functionalized benzylamine compounds for organic synthesis (Zhao et al., 2012).
Materials Science and OLED Applications
- Luo et al. (2015) designed and synthesized red-emissive fluorophores with a D–π–A structure for organic light-emitting diode (OLED) applications, demonstrating the influence of molecular structures on photophysical characteristics (Luo et al., 2015).
Pharmacological Research and Medicinal Chemistry
- Kato et al. (1991) investigated novel benzamides as potent gastrokinetic agents, emphasizing the synthesis and structure-activity relationships of compounds with morpholine groups and their effects on gastric emptying in rats (Kato et al., 1991).
Properties
IUPAC Name |
N-[(Z)-1-(4-fluorophenyl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c23-19-8-6-17(7-9-19)16-20(25-21(27)18-4-2-1-3-5-18)22(28)24-10-11-26-12-14-29-15-13-26/h1-9,16H,10-15H2,(H,24,28)(H,25,27)/b20-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCROQIDGOANGO-SILNSSARSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C(=C/C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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